molecular formula C10H13NO B10852684 3-Amino-4-phenylbutan-2-one CAS No. 40513-35-7

3-Amino-4-phenylbutan-2-one

Cat. No.: B10852684
CAS No.: 40513-35-7
M. Wt: 163.22 g/mol
InChI Key: RTUDQBPZFFIRAD-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-2-one is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol It is characterized by the presence of an amino group (-NH₂) and a phenyl group (-C₆H₅) attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of N-(3-oxo-1-phenylbutan-2-yl)acetamide with appropriate reagents to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Amino-4-phenylbutan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylbutan-2-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    3-Amino-4-phenylbutanoic acid: This compound has a carboxylic acid group instead of a ketone.

Uniqueness

3-Amino-4-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-amino-4-phenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUDQBPZFFIRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863540
Record name 3-Amino-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40513-35-7
Record name 3-Amino-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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